molecular formula C22H22N4O3 B2956471 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034486-83-2

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2956471
CAS No.: 2034486-83-2
M. Wt: 390.443
InChI Key: ZWNGISBWSGYOQO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic chemical compound designed for research and development purposes. Its structure incorporates a pyrazole core, a common motif in medicinal chemistry, linked to a methoxy-substituted benzofuran carboxamide group . Compounds featuring similar pyrazole scaffolds have been the subject of research due to their diverse biological activities. For instance, structurally related pyrazole-carboxamide derivatives have demonstrated potential fungicidal and insecticidal activities in agricultural research . Furthermore, other pyrazole-containing molecules have been investigated for their antibacterial properties and DNA interaction capabilities, suggesting a broad scope for pharmacological exploration . The specific pyrazole core present in this compound is also found in molecules studied for their activity against biological targets such as the MAP kinase pathway, indicating potential relevance in cell signaling research . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers are advised to conduct their own thorough safety and efficacy evaluations prior to use.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-17(15(2)26(25-14)20-9-4-5-11-23-20)10-12-24-22(27)19-13-16-7-6-8-18(28-3)21(16)29-19/h4-9,11,13H,10,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGISBWSGYOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate boronic acids and palladium catalysts.

    Synthesis of the Benzofuran Core: The benzofuran ring is typically synthesized through cyclization of ortho-hydroxyaryl ketones under acidic conditions.

    Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the benzofuran carboxylic acid derivative using amide bond formation techniques, often employing coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology and Medicine

In biological and medicinal research, N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide may be investigated for its potential as a therapeutic agent. Its unique structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor modulators, interacting with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations :

Structural Uniqueness: The integration of benzofuran and pyrazole-pyridine groups distinguishes this compound from simpler derivatives.

Metabolic Stability: Pyrazole rings (as in Analog 2) are known to resist oxidative metabolism, suggesting improved half-life compared to non-heterocyclic analogs.

Crystallographic Challenges : Unlike purely aromatic systems, the ethyl linker in this compound may introduce conformational flexibility, complicating structure determination via SHELX-based methods .

Limitations of Current Evidence

The sole provided source () focuses on SHELX software rather than the compound’s experimental or comparative data. Thus, this analysis extrapolates from structural features and analogous systems. Future studies should prioritize:

  • In vitro/in vivo assays to benchmark bioactivity against analogs.
  • High-resolution crystallography to resolve flexible regions (e.g., ethyl linker) and validate docking predictions.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 2034544-61-9

This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. BET proteins play crucial roles in regulating gene expression related to cell cycle progression, apoptosis, and cell growth. By inhibiting these proteins, the compound disrupts several biochemical pathways, which can lead to altered cellular functions and potentially induce cell death .

Target Pathways

The primary pathways affected by this compound include:

  • Cell Cycle Regulation : Inhibition of BET proteins can lead to cell cycle arrest.
  • Apoptosis : The compound may promote apoptotic pathways in cancer cells.
  • Autophagy Modulation : It has been observed to alter autophagic flux, potentially enhancing the cytotoxic effects against cancer cells under metabolic stress .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antiproliferative Effects

In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed submicromolar activity in MIA PaCa-2 pancreatic cancer cells, indicating its potential as an anticancer agent .

Autophagy and mTORC1 Pathway

The compound has been shown to reduce mTORC1 activity while increasing basal autophagy levels. This dual action suggests it may serve as a novel autophagy modulator with implications for cancer treatment . The mechanism involves disrupting autophagic flux during nutrient deprivation, which is critical for tumor cell survival under stress conditions.

Case Studies

  • Pancreatic Cancer Model : In a study involving MIA PaCa-2 cells, treatment with the compound resulted in significant reductions in cell viability and alterations in autophagic markers such as LC3-II accumulation. This indicates that the compound may be particularly effective in targeting solid tumors that rely on autophagy for survival under hypoxic conditions .
  • Breast Cancer Studies : Additional research has highlighted its effects on breast cancer cell lines, where it similarly inhibited proliferation and induced apoptosis through the modulation of BET proteins.

Data Summary

Biological ActivityObservations
Antiproliferative ActivitySubmicromolar activity in pancreatic cancer cells
mTORC1 InhibitionReduced mTORC1 activity observed
Autophagy ModulationIncreased basal autophagy but impaired flux
Apoptosis InductionEnhanced apoptotic markers in treated cells

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyrazole-benzofuran hybrid core of this compound?

The pyrazole and benzofuran moieties can be synthesized via cyclocondensation and heterocyclic coupling strategies. For pyrazole formation, a common approach involves reacting hydrazine derivatives with diketones or β-keto esters under acidic conditions . The benzofuran ring may be constructed via Sonogashira coupling or intramolecular cyclization of propargyl ethers. For example, describes a reflux-based method using acetic anhydride/sodium acetate for pyrimidine-thiazolo derivatives, which could be adapted for pyrazole intermediates. Post-synthetic modifications (e.g., alkylation of the pyrazole nitrogen with a 2-pyridinyl group) require careful optimization of reaction time and temperature to avoid side products.

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological validation steps:

  • IR spectroscopy : Confirm the presence of key functional groups (e.g., methoxy C-O stretch at ~1,250 cm⁻¹, carboxamide N-H at ~3,300 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm), pyrazole methyl groups (δ 2.2–2.4 ppm), and benzofuran aromatic protons (δ 6.5–7.3 ppm).
    • ¹³C NMR : Detect quaternary carbons in the pyrazole (δ 140–160 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities.

Advanced: How should researchers address contradictory bioactivity data in in vitro vs. in vivo studies for this compound?

Analytical framework:

Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue distribution. Poor solubility (common with lipophilic benzofurans) may explain in vivo discrepancies.

Orthogonal assays : Use SPR (surface plasmon resonance) to validate target binding affinity independently of cellular assays.

Metabolite identification : LC-MS/MS can detect active/inactive metabolites that may modulate in vivo effects .

Dose-response recalibration : Ensure in vivo dosing aligns with in vitro IC₅₀ values, accounting for plasma protein binding.

Advanced: What computational strategies are effective for predicting the compound’s interaction with kinase targets?

Methodology:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., JAK2 or Aurora kinases). Prioritize pyridinyl and benzofuran moieties as key pharmacophores.

MD simulations : Run 100-ns simulations in explicit solvent (AMBER/CHARMM force fields) to assess binding stability and hydrogen-bond networks.

Free-energy calculations : Apply MM-GBSA to rank binding affinities across kinase isoforms, reducing off-target risk.

Structural alerts : Cross-reference with kinase inhibitor databases (e.g., ChEMBL) to identify conserved binding motifs .

Advanced: How can researchers resolve low yields during the final carboxamide coupling step?

Optimization strategies:

Coupling reagent selection : Compare HATU, EDCI, and DCC efficiencies. HATU often outperforms in sterically hindered systems.

Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. highlights acetic anhydride/acetic acid mixtures for similar reactions .

Temperature control : Lower reaction temperatures (0–4°C) may reduce racemization.

Purification : Use preparative HPLC with a C18 column and 0.1% TFA modifier to isolate the carboxamide from unreacted acid.

Basic: What strategies mitigate stability issues in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility.
  • Buffer optimization : Adjust pH to 7.4 (PBS) and include antioxidants (e.g., ascorbic acid) to prevent benzofuran oxidation.
  • Lyophilization : Prepare stock solutions in tert-butanol/water mixtures for freeze-drying and reconstitution .

Advanced: How to design SAR studies to probe the role of the 3,5-dimethylpyrazole substituent?

SAR workflow:

Analog synthesis : Replace methyl groups with halogens, hydrogen, or bulkier substituents (e.g., tert-butyl).

Biophysical assays : Measure thermodynamic binding parameters (ITC) to correlate substituent hydrophobicity with target affinity.

Crystallography : Co-crystallize analogs with the target protein to visualize substituent interactions (e.g., pi-stacking with pyridinyl groups).

Data integration : Use multivariate analysis (PCA) to link structural features to activity cliffs .

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